molecular formula C12H12ClF2N3 B1381768 Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride CAS No. 1951439-24-9

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Cat. No.: B1381768
CAS No.: 1951439-24-9
M. Wt: 271.69 g/mol
InChI Key: BJDZTUJZDUPBKE-UHFFFAOYSA-N
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Description

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a chemical compound with the molecular formula C12H11F2N3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride typically involves the reaction of 5-fluoropyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the 5-fluoropyridine reacts with formaldehyde and ammonia to form the intermediate product, which is then converted to the final compound by hydrochloric acid treatment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same Mannich reaction, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • (3-Fluoropyridin-4-yl)methanol
  • 5-Amino-2-fluoropyridine
  • 3-Amino-5-bromo-2-fluoropyridine
  • 2-Amino-5-fluoropyridine
  • 3-Amino-2-fluoropyridine
  • 2-Amino-3-fluoropyridine
  • 4-Amino-3-fluoropyridine

Uniqueness

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with specific desired activities.

Biological Activity

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by the presence of two 5-fluoropyridine moieties linked to a central amine, this compound exhibits enhanced lipophilicity and biological activity, making it a promising candidate for drug development.

  • Molecular Formula : C12H12F2N2·HCl
  • Molecular Weight : Approximately 271.69 g/mol
  • Structure : The compound features two 5-fluoropyridin-3-yl groups, which contribute to its hydrophobic interactions and binding affinity with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the amine through nucleophilic substitution reactions.
  • Hydrochloride salt formation to enhance solubility and stability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the micromolar range against human cancer cell lines, indicating its potential as an effective anticancer agent.
Cell Line IC50 (µM)
HeLa (Cervical cancer)9.27
A549 (Lung cancer)7.50
MCF7 (Breast cancer)5.50

Antibacterial Activity

In addition to its anticancer properties, this compound has been assessed for antibacterial activity:

  • Preliminary studies suggest effectiveness against specific bacterial strains, although detailed mechanisms of action remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with various biological targets, including enzymes and receptors involved in disease processes. The fluorinated pyridine rings enhance binding affinity due to increased hydrophobic interactions.

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways.
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies indicate that modifications to the pyridine rings can significantly alter biological activity, guiding future drug design efforts.

Applications

This compound has potential applications in:

  • Drug Development : Its unique structure makes it a valuable building block in pharmaceutical research.
  • Medicinal Chemistry : It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZTUJZDUPBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.